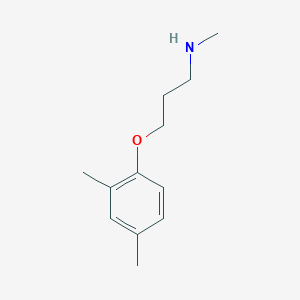

3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine”, there are related studies on the synthesis of similar compounds. For instance, a study discusses the synthesis of molecules bearing multiple functional groups, including 2,4-dimethylcarbolic acid .Scientific Research Applications

Conformational Analysis and Structural Studies

- Research on the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, through X-ray diffraction analysis, has provided insights into their crystal structures. These studies highlight the significance of hydrogen-bonded chains and rings, demonstrating the compounds' potential in forming structurally complex materials and their relevance in understanding molecule-molecule interactions (Nitek et al., 2020).

Supramolecular Chemistry

- The creation of supramolecular architectures using succinates of 1-hydroxypropan-2-aminium derivatives has been explored. These structures are built mainly by intermolecular hydrogen bonds, showcasing potential applications in drug delivery systems and materials science (Żesławska et al., 2018).

Photochemistry and Photophysics

- The "amino conjugation effect" in fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions has been studied. This research points towards applications in developing new fluorescent materials and probes for bioimaging (Yang, Chiou, & Liau, 2002).

Pharmacological Action

- Aroxyalkylaminoalcohol derivatives, including those related to 3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine, have been reported for their anticonvulsant activity. Such studies contribute to the development of new therapeutic agents (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2022).

Catalysis and Polymerization

- The aromatic amine ligand/Copper(I) chloride catalyst system's efficiency in synthesizing poly(2,6-dimethyl-1,4-phenylene ether) demonstrates the compound's utility in catalysis and polymer science. This work underlines the role of such derivatives in facilitating polymerization processes, offering pathways to novel polymers (Kim et al., 2018).

properties

IUPAC Name |

3-(2,4-dimethylphenoxy)-N-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10-5-6-12(11(2)9-10)14-8-4-7-13-3/h5-6,9,13H,4,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZROORFVXPJNPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCNC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629784 |

Source

|

| Record name | 3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine | |

CAS RN |

91553-70-7 |

Source

|

| Record name | 3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)